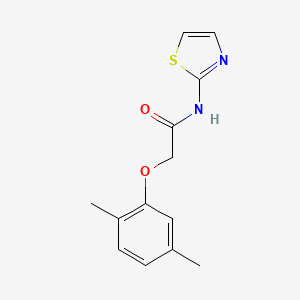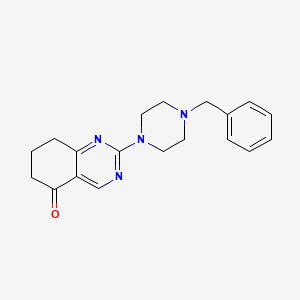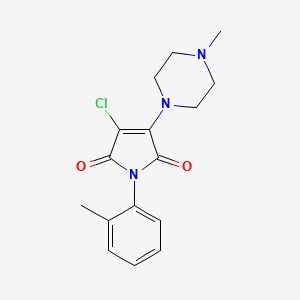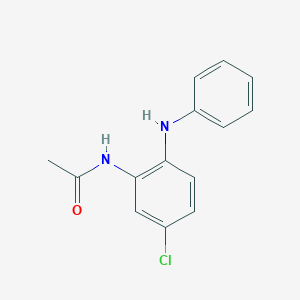![molecular formula C22H28N2O B5529284 4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that may include aromatic nucleophilic substitution reactions, diastereoselective reductions, and condensation reactions. For example, ortho-linked polyamides derived from 4-tert-butylcatechol undergo nucleophilic substitution reactions with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in dimethylformamide (Hsiao et al., 2000). Additionally, asymmetric synthesis methods have been developed for related piperidine derivatives, highlighting the chemical versatility and synthetic accessibility of these compounds (Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide has been characterized by various analytical techniques, including X-ray crystallography. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a related compound, was determined by single crystal XRD data, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat et al., 2012).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are fundamental for modifying the chemical structure and for the synthesis of novel derivatives with potential applications. For example, tert-butyl phenylazocarboxylates, which share similar structural motifs, undergo nucleophilic substitutions and radical reactions, allowing for extensive synthetic modifications of the aromatic core (Jasch et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. Polyamides derived from related compounds exhibit noncrystalline structures, high thermal stability, and are readily soluble in polar solvents. Their ability to form transparent, flexible, and tough films is of particular interest for materials science applications (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of these compounds. While specific data on 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide is not detailed, related studies suggest that modifications on the piperidine ring and benzamide moiety can dramatically influence the chemical and biological activity of these molecules (Sugimoto et al., 1990).
作用機序
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)18-9-7-17(8-10-18)21(25)23-19-11-13-20(14-12-19)24-15-5-4-6-16-24/h7-14H,4-6,15-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLAQFKDHSOSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(piperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)


![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)
![4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine](/img/structure/B5529231.png)


![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5529274.png)
![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)


![2-(2-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5529321.png)
![N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)